2-(Aminomethyl)-1-methylnaphthalene
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Overview
Description
2-(Aminomethyl)-1-methylnaphthalene is an organic compound with a naphthalene backbone substituted with an aminomethyl group at the 2-position and a methyl group at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)-1-methylnaphthalene typically involves the reaction of 1-methylnaphthalene with formaldehyde and ammonia or an amine under acidic conditions
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain high efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-(Aminomethyl)-1-methylnaphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert the aminomethyl group to a primary amine.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions include naphthoquinones, primary amines, and various substituted naphthalenes, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(Aminomethyl)-1-methylnaphthalene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-(Aminomethyl)-1-methylnaphthalene exerts its effects involves interactions with various molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity and function. The naphthalene backbone provides a rigid structure that can interact with hydrophobic regions of proteins and enzymes.
Comparison with Similar Compounds
Similar Compounds
2-(Aminomethyl)naphthalene: Lacks the methyl group at the 1-position, resulting in different chemical properties and reactivity.
1-Methylnaphthalene: Lacks the aminomethyl group, making it less reactive in certain chemical reactions.
2-(Aminomethyl)-1-ethylnaphthalene: Similar structure but with an ethyl group instead of a methyl group, affecting its steric and electronic properties.
Uniqueness
2-(Aminomethyl)-1-methylnaphthalene is unique due to the presence of both the aminomethyl and methyl groups, which confer specific reactivity and interaction profiles. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C12H13N |
---|---|
Molecular Weight |
171.24 g/mol |
IUPAC Name |
(1-methylnaphthalen-2-yl)methanamine |
InChI |
InChI=1S/C12H13N/c1-9-11(8-13)7-6-10-4-2-3-5-12(9)10/h2-7H,8,13H2,1H3 |
InChI Key |
SIYFRMMMFWHFED-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC2=CC=CC=C12)CN |
Origin of Product |
United States |
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